molecular formula C6H2BrClF3N B1403612 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine CAS No. 1211589-95-5

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1403612
CAS No.: 1211589-95-5
M. Wt: 260.44 g/mol
InChI Key: IJIXBFNPZJCNET-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The compound interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been used in the synthesis of selective Class IIa histone deacetylase inhibitors, indicating its interaction with these enzymes . The nature of these interactions typically involves binding to the active sites of enzymes, thereby altering their activity and influencing downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in histone deacetylase inhibition can lead to changes in gene expression patterns, affecting cellular processes such as differentiation, proliferation, and apoptosis . Additionally, the compound’s impact on cellular metabolism can alter the metabolic flux and levels of key metabolites, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This inhibition or activation can result in altered gene expression, as seen with histone deacetylase inhibitors . The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biochemical activity . Degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including damage to specific organs or tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biochemical properties and effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it needs to be present in the right cellular context to interact with its target biomolecules . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The trifluoromethyl group also imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-3-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIXBFNPZJCNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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